molecular formula C8H16N2O B13797379 2-(5-Hydroxypentylmethylamino)acetonitrile

2-(5-Hydroxypentylmethylamino)acetonitrile

Cat. No.: B13797379
M. Wt: 156.23 g/mol
InChI Key: VEXSGXZXNVWTED-UHFFFAOYSA-N
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Description

2-(5-Hydroxypentylmethylamino)acetonitrile is an organic compound that features both a hydroxyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxypentylmethylamino)acetonitrile typically involves the reaction of 5-hydroxypentylamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxypentylmethylamino)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(5-oxopentylmethylamino)acetonitrile.

    Reduction: Formation of 2-(5-hydroxypentylmethylamino)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(5-Hydroxypentylmethylamino)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(5-Hydroxypentylmethylamino)acetonitrile exerts its effects depends on its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: Similar in structure but lacks the hydroxyl group.

    2-Amino-5-hydroxypentanenitrile: Similar but with different positioning of functional groups.

Uniqueness

2-(5-Hydroxypentylmethylamino)acetonitrile is unique due to the presence of both hydroxyl and nitrile groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-[5-hydroxypentyl(methyl)amino]acetonitrile

InChI

InChI=1S/C8H16N2O/c1-10(7-5-9)6-3-2-4-8-11/h11H,2-4,6-8H2,1H3

InChI Key

VEXSGXZXNVWTED-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCO)CC#N

Origin of Product

United States

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